molecular formula C6H11N3 B1624847 4-Methyl-piperazine-1-carbonitrile CAS No. 50451-22-4

4-Methyl-piperazine-1-carbonitrile

Cat. No.: B1624847
CAS No.: 50451-22-4
M. Wt: 125.17 g/mol
InChI Key: VMGJEMZVRQAYRA-UHFFFAOYSA-N
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Description

4-Methyl-piperazine-1-carbonitrile is an organic compound with the molecular formula C6H11N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-piperazine-1-carbonitrile typically involves the reaction of 4-methylpiperazine with cyanogen bromide. The process is carried out in a mixed solvent of water and dichloromethane, with sodium bicarbonate as a base. The reaction is initiated at 0°C and then allowed to proceed at room temperature overnight. The product is extracted using methylene chloride, yielding this compound as a yellow oil with an 88.5% yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-piperazine-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is common.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

4-Methyl-piperazine-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-piperazine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-piperazine-1-carbonitrile can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

4-methylpiperazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-8-2-4-9(6-7)5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJEMZVRQAYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439505
Record name 4-METHYL-PIPERAZINE-1-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50451-22-4
Record name 4-METHYL-PIPERAZINE-1-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the manner given in Example 1, N-methylpiperazine is treated with cyanogen bromide and aqueous sodium hydroxide to give 4-methyl-1-piperazinecarbonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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